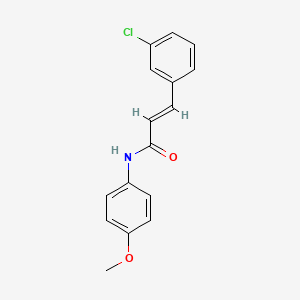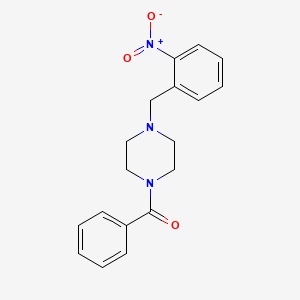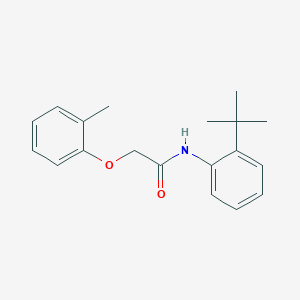
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide, also known as AMPA or N-Acetyl-4-aminobenzoic acid, is a synthetic compound that belongs to the pyrimidine class of chemical compounds. AMPA has been extensively studied in scientific research for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and cardiovascular disease.
作用机制
The mechanism of action of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide involves the inhibition of various enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer treatment, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes involved in programmed cell death. In neuroprotection, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to reduce oxidative stress and inflammation in neurons, which can lead to neurodegenerative diseases. In cardiovascular disease, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to improve cardiac function by reducing inflammation and improving blood flow.
实验室实验的优点和局限性
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound, which allows for precise control over its chemical composition and purity. Another advantage is that it has been extensively studied in scientific research, which provides a wealth of information on its properties and potential therapeutic applications. However, one limitation is that it may have potential side effects that need to be carefully monitored in lab experiments.
未来方向
There are several future directions for N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide research. One direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and cardiovascular disease. Another direction is to explore its potential as a drug delivery system, as it has been shown to have good solubility and bioavailability. Additionally, further research is needed to determine the optimal dosage and administration of N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide for therapeutic use.
合成方法
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with acetyl chloride and subsequent reaction with methyl isocyanate. Another method involves the reaction of 4-aminobenzoic acid with acetic anhydride and subsequent reaction with methylamine.
科学研究应用
N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been studied for its therapeutic potential in various fields of scientific research. In cancer treatment, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroprotection, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been studied for its ability to protect neurons from damage caused by oxidative stress and inflammation. In cardiovascular disease, N-(5-acetyl-6-methyl-2-phenyl-4-pyrimidinyl)acetamide has been shown to reduce the risk of heart failure by improving cardiac function and reducing inflammation.
属性
IUPAC Name |
N-(5-acetyl-6-methyl-2-phenylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-9-13(10(2)19)15(17-11(3)20)18-14(16-9)12-7-5-4-6-8-12/h4-8H,1-3H3,(H,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGHVAQDTRBMTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CC=C2)NC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5750880.png)
![1,1'-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5750887.png)
![2-{[4-(benzyloxy)benzylidene]amino}-N-cyclohexyl-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5750895.png)




![benzaldehyde [1,2,4]triazolo[4,3-b]pyridazin-6-ylhydrazone](/img/structure/B5750920.png)


![ethyl {2-[(2-chloro-4-methylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5750951.png)

![methyl 4-[(4-chloro-3,5-dimethylphenoxy)methyl]benzoate](/img/structure/B5750969.png)